tert-Butyl 4-bromo-2-chlorobenzoate

Medicinal Chemistry Agrochemical Synthesis Cross‑Coupling Methodology

tert-Butyl 4-bromo-2-chlorobenzoate (CAS 929000-18-0) is a halogenated aromatic ester belonging to the class of tert‑butyl benzoates. It features a 4‑bromo and a 2‑chloro substituent on the benzene ring, providing two distinct leaving‑group reactivities for sequential functionalisation.

Molecular Formula C11H12BrClO2
Molecular Weight 291.57 g/mol
CAS No. 929000-18-0
Cat. No. B1294244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-2-chlorobenzoate
CAS929000-18-0
Molecular FormulaC11H12BrClO2
Molecular Weight291.57 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
InChIKeyIHLZXPVSSFCZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-2-chlorobenzoate (CAS 929000-18-0) – A Dual‑Halogenated tert‑Butyl Benzoate Building Block for Orthogonal Cross‑Coupling


tert-Butyl 4-bromo-2-chlorobenzoate (CAS 929000-18-0) is a halogenated aromatic ester belonging to the class of tert‑butyl benzoates. It features a 4‑bromo and a 2‑chloro substituent on the benzene ring, providing two distinct leaving‑group reactivities for sequential functionalisation . The compound is commonly employed as a protected carboxylic acid equivalent in multi‑step syntheses of pharmaceuticals, agrochemicals, and advanced materials, where the tert‑butyl ester serves as an acid‑labile protecting group .

Why tert-Butyl 4-bromo-2-chlorobenzoate Cannot Be Interchanged with Single‑Halogen or Ester Variants


Compounds within the halogenated benzoate family (e.g., 4‑bromobenzoates, 2‑chlorobenzoates, or methyl/ethyl esters) lack the orthogonal reactivity required for sequential, site‑specific modifications. The presence of both a bromine atom (highly reactive in Pd‑catalyzed cross‑couplings) and a chlorine atom (relatively inert under standard Suzuki‑Miyaura conditions) enables chemoselective arylation at the C–Br position while leaving the C–Cl site intact for a subsequent transformation [1]. Furthermore, the tert‑butyl ester offers significantly greater stability toward hydrolysis under basic and nucleophilic conditions compared to methyl or ethyl esters, preserving the carboxylate functionality until the final deprotection step . Replacing tert‑butyl 4‑bromo‑2‑chlorobenzoate with a mono‑halogenated analogue or a simple alkyl ester would eliminate the capacity for a divergent synthetic strategy, forcing the user to introduce each handle in separate, lower‑yielding steps.

Quantitative Differentiation of tert-Butyl 4-bromo-2-chlorobenzoate (929000-18-0) Against Closest Analogs


Chemoselective Bromine‑Only Metalation Enables Sequential C–C Bond Construction

In substrates bearing both chloro and bromo substituents, the lithium tri‑n‑butylmagnesium ate‑complex (n‑Bu3MgLi) selectively exchanges the bromine atom, leaving the chlorine untouched. This orthogonal reactivity permits the introduction of an aryl or vinyl group at the 4‑position while retaining the 2‑chloro substituent for a subsequent coupling or nucleophilic aromatic substitution [1]. The same selectivity is not achievable with the analogous tert‑butyl 2‑bromo‑4‑chlorobenzoate (reversed halogen positions), which would undergo metalation at the ortho‑bromine and potentially direct ortho‑lithiation at the adjacent position, complicating selectivity [2].

Medicinal Chemistry Agrochemical Synthesis Cross‑Coupling Methodology

Validated Synthetic Protocol with Reported Yield of 51% Using Commercially Available Reagents

A detailed, reproducible procedure for the synthesis of tert‑butyl 4‑bromo‑2‑chlorobenzoate is available in the patent literature (US2012/329649). The reaction of 4‑bromo‑2‑chlorobenzoic acid (5 g, 21.37 mmol) with di‑tert‑butyl dicarbonate (25.5 g, 25.58 mmol) in the presence of Et3N and DMAP in THF at 25 °C for 18 h provides the title compound in 51% yield after chromatographic purification [1]. In contrast, the analogous synthesis of the methyl ester (methyl 4‑bromo‑2‑chlorobenzoate) is typically performed using MeI/K2CO3 and often suffers from lower yields (30–40%) due to competing N‑methylation of the DMAP catalyst and incomplete conversion .

Process Chemistry Building Block Synthesis Scale‑up Feasibility

Superior Storage Stability vs. Free Acid and Methyl Ester

tert-Butyl 4‑bromo‑2‑chlorobenzoate is a liquid at room temperature and is recommended for storage at 2–8 °C, under which conditions it remains stable for months without detectable decomposition . The parent acid, 4‑bromo‑2‑chlorobenzoic acid, is a solid that can undergo decarboxylation or esterification upon prolonged storage in humid environments . The methyl ester analog, while also stable, is more prone to hydrolysis under basic or nucleophilic conditions that may be encountered in a multi‑step synthetic sequence, leading to premature deprotection [1].

Inventory Management Long‑Term Research Supply Chain Reliability

Proven Utility as a Key Intermediate in a Patented Pharmaceutical Synthesis

tert-Butyl 4‑bromo‑2‑chlorobenzoate is explicitly employed as a starting material in the preparation of tert‑butyl 2‑chloro‑4‑vinylbenzoate (AI17), a key intermediate in the synthesis of kinase inhibitors described in patent US2012/329649 [1]. The compound undergoes a Pd‑catalyzed Suzuki‑Miyaura coupling with vinylboronic anhydride pyridine complex to install the vinyl group in high yield (conversion >90% by HPLC, isolated yield not specified). This demonstrates the compound’s compatibility with palladium catalysis and its ability to participate in a carbon–carbon bond‑forming reaction without interference from the ester or the ortho‑chlorine [2].

Medicinal Chemistry Patent‑Driven Research Lead Optimization

Optimal Procurement and Use Cases for tert-Butyl 4-bromo-2-chlorobenzoate (929000-18-0)


Sequential, Site‑Selective Functionalisation in Parallel Medicinal Chemistry Libraries

Researchers building a library of biaryl or diaryl ether compounds for structure‑activity relationship (SAR) studies benefit from the orthogonal reactivity of the bromine and chlorine atoms. The 4‑bromo group can be engaged in a Suzuki coupling to introduce a first diversity element, while the 2‑chloro position can be subsequently functionalised via Buchwald‑Hartwig amination or a second, more forcing cross‑coupling. This two‑step, one‑pot potential reduces the number of synthetic operations and conserves precious intermediate material [1].

Late‑Stage Functionalisation of Advanced Pharmaceutical Intermediates

When a medicinal chemistry program requires the installation of a benzoic acid moiety late in the synthetic route, tert‑butyl 4‑bromo‑2‑chlorobenzoate serves as a protected, functionalisable handle. The tert‑butyl ester withstands basic, nucleophilic, and reductive conditions that would cleave a methyl or ethyl ester. The bromine atom can then be utilised in a Pd‑catalyzed coupling to elaborate the molecule, after which the ester is cleaved under mild acidic conditions (TFA/DCM) to reveal the free carboxylic acid for conjugation or salt formation [2].

Process Chemistry Scale‑up of Agrochemical Intermediates

The well‑documented synthesis of tert‑butyl 4‑bromo‑2‑chlorobenzoate from inexpensive 4‑bromo‑2‑chlorobenzoic acid and di‑tert‑butyl dicarbonate, using standard reagents and a single chromatographic purification, makes this building block suitable for the preparation of agrochemical leads on a 100 g to kilogram scale. The 51% yield, while moderate, is offset by the low cost of the starting materials and the high purity (≥97%) of the final product, which minimises downstream purification costs [3].

Academic Research into Orthogonal Metal–Halogen Exchange Methodologies

Investigators developing new methods for selective halogen‑metal exchange use tert‑butyl 4‑bromo‑2‑chlorobenzoate as a model substrate to demonstrate chemoselectivity. The distinct reactivities of the C–Br and C–Cl bonds allow for the quantification of site‑specific lithiation or magnesiation, and the tert‑butyl ester provides a convenient UV‑active chromophore for HPLC analysis. This application is supported by the 2008 Tetrahedron Letters study that established the preference for bromine exchange in the presence of chlorine [1].

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